molecular formula C5H7N3S B12978055 4,5,6,7-Tetrahydro-[1,2,3]thiadiazolo[5,4-b]pyridine

4,5,6,7-Tetrahydro-[1,2,3]thiadiazolo[5,4-b]pyridine

Cat. No.: B12978055
M. Wt: 141.20 g/mol
InChI Key: JRADJJSWBHOPGS-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-[1,2,3]thiadiazolo[5,4-b]pyridine is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields of science and industry. This compound features a fused ring system that includes both a thiadiazole and a pyridine ring, which contributes to its distinctive chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro-[1,2,3]thiadiazolo[5,4-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . This reaction yields the desired thiadiazole-pyridine derivative through a series of intermediate steps.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-[1,2,3]thiadiazolo[5,4-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydro-[1,2,3]thiadiazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiazole and its derivatives share some structural similarities and exhibit comparable biological activities.

    Pyridine Derivatives: Pyridine-based compounds are widely studied for their diverse chemical reactivity and applications.

Uniqueness

4,5,6,7-Tetrahydro-[1,2,3]thiadiazolo[5,4-b]pyridine stands out due to its fused ring system, which imparts unique chemical properties and reactivity. This makes it a valuable compound for developing new materials and bioactive molecules .

Properties

Molecular Formula

C5H7N3S

Molecular Weight

141.20 g/mol

IUPAC Name

4,5,6,7-tetrahydrothiadiazolo[5,4-b]pyridine

InChI

InChI=1S/C5H7N3S/c1-2-4-5(6-3-1)9-8-7-4/h6H,1-3H2

InChI Key

JRADJJSWBHOPGS-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(NC1)SN=N2

Origin of Product

United States

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